A Technical Guide to the Chemical Structure of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole
A Technical Guide to the Chemical Structure of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical structure, properties, and synthesis of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole. This molecule, composed of a central carbazole core functionalized with two imidazole rings, is of significant interest in materials science and medicinal chemistry. Its structure offers a unique combination of a rigid, electron-rich carbazole scaffold known for its hole-transporting properties and the versatile coordination chemistry of imidazole. This document elucidates the molecule's three-dimensional geometry, drawing upon crystallographic data from a closely related analogue, outlines a representative synthetic protocol, and discusses its potential applications, particularly in the realm of organic electronics.
Introduction and Significance
Carbazole is an aromatic heterocyclic compound featuring a tricyclic structure that has become a cornerstone in the development of advanced organic materials.[1][2] Its rigid, planar structure and electron-rich nature impart excellent thermal stability and charge-transport capabilities, making carbazole derivatives ubiquitous in applications such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[2][3] When functionalized at the 3 and 6 positions, the electronic properties of the carbazole core can be precisely tuned.
The subject of this guide, 3,6-Di(1H-imidazol-1-yl)-9H-carbazole (Molecular Formula: C₁₈H₁₃N₅, Molecular Weight: 299.34 g/mol ), incorporates two imidazole moieties onto this carbazole backbone.[4][5] Imidazole is a five-membered heterocycle containing two nitrogen atoms, known for its role as a coordinating ligand in metal-organic frameworks (MOFs) and its presence in many biologically active compounds.[4][6] The conjugation of these two distinct heterocyclic systems results in a molecule with a rich potential for applications ranging from novel charge-transport layers in electronic devices to the construction of functional porous materials.[5][7]
Molecular Structure and Geometry
The chemical structure of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole consists of a central 9H-carbazole unit where the hydrogen atoms at positions 3 and 6 are substituted by 1H-imidazol-1-yl groups. The nitrogen atom of each imidazole ring is directly bonded to the carbazole frame.
Caption: 2D representation of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole.
X-ray diffraction studies on the 9-ethyl derivative reveal that the imidazole rings are not coplanar with the carbazole core.[7] Instead, they are twisted, exhibiting significant dihedral angles with respect to the carbazole plane. The reported dihedral angles are 55.8° and 43.7°.[7] This twisted conformation is a critical structural feature, as it disrupts extended π-conjugation across the entire molecule, which can influence the material's electronic and photophysical properties, such as maintaining a high triplet energy, a desirable trait for host materials in blue phosphorescent OLEDs.[8] The crystal structure is further stabilized by weak C-H···N and C-H···π interactions between adjacent molecules.[7]
Table 1: Crystallographic Data for 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₇N₅ | [7] |
| Molecular Weight | 327.39 | [7] |
| Crystal System | Triclinic | [7] |
| Space Group | P-1 | [7] |
| a (Å) | 5.625 (2) | [7] |
| b (Å) | 8.826 (3) | [7] |
| c (Å) | 17.367 (6) | [7] |
| α (°) | 92.698 (6) | [7] |
| β (°) | 96.011 (6) | [7] |
| γ (°) | 102.567 (6) | [7] |
| Volume (ų) | 834.8 (5) | [7] |
| Dihedral Angles (°) | 55.8 (2), 43.7 (2) | [7] |
This data is for the N-ethylated analogue and serves as a close proxy for the structural characteristics of the 9H compound.
Representative Synthesis Protocol
The synthesis of 3,6-disubstituted carbazoles typically involves the functionalization of a pre-existing carbazole core. A common and effective method for forming the C-N bond between the carbazole and imidazole rings is a copper-catalyzed Ullmann condensation. The following protocol is adapted from the synthesis of the 9-ethyl analogue and is presented as a robust methodology for obtaining the target 9H compound.[7]
Caption: Workflow for the synthesis of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole.
Step-by-Step Methodology
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Catalyst Preparation: In a Schlenk flask under an inert argon atmosphere, add Copper(I) iodide (CuI, ~0.2 eq) and 1,10-phenanthroline (~0.4 eq). Add anhydrous N,N-Dimethylformamide (DMF) and heat the mixture for approximately 10-15 minutes at 120 °C to form the catalyst complex.
-
Causality: CuI is the catalyst precursor, and 1,10-phenanthroline acts as a ligand. The ligand stabilizes the copper center and increases its catalytic activity for the N-arylation reaction.
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-
Reaction Mixture Assembly: Cool the flask to room temperature. To the catalyst mixture, add potassium tert-butoxide (t-BuOK, ~8 eq), imidazole (~8 eq), and 3,6-dibromo-9H-carbazole (1 eq).
-
Reaction Execution: Heat the reaction mixture to 140-160 °C and stir for 24-48 hours under the inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Causality: Elevated temperatures are necessary to overcome the activation energy for the Ullmann coupling, which is typically a kinetically slow reaction.
-
-
Product Isolation and Work-up: After completion, cool the reaction mixture to room temperature. Pour the dark solution into a beaker of cold water, which will precipitate the crude product. Extract the aqueous mixture several times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel. The eluent system will typically be a gradient of hexane and ethyl acetate, possibly with a small percentage of triethylamine to prevent peak tailing. The fractions containing the desired product are combined and the solvent is evaporated to yield 3,6-Di(1H-imidazol-1-yl)-9H-carbazole as a solid.
Potential Applications and Outlook
The unique chemical architecture of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole makes it a promising candidate for several advanced applications:
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Organic Electronics: Carbazole derivatives are renowned for their hole-transporting properties.[7] This molecule could serve as a host material in phosphorescent OLEDs (PhOLEDs), where its high triplet energy (inferred from the twisted structure) could enable efficient blue emission. It may also function as a hole-transport layer (HTL) in OLEDs or organic solar cells.[2]
-
Metal-Organic Frameworks (MOFs): The two imidazole units provide ideal nitrogen donor sites for coordination with metal ions.[4][5] This makes the molecule an excellent candidate for use as an organic linker to construct porous MOFs. Such materials could have applications in gas storage, catalysis, or chemical sensing.
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Medicinal Chemistry: Both carbazole and imidazole rings are privileged structures found in numerous biologically active compounds and pharmaceuticals.[6][11] This hybrid molecule could be explored as a scaffold for developing new therapeutic agents.
Conclusion
3,6-Di(1H-imidazol-1-yl)-9H-carbazole is a molecule of significant scientific interest, bridging the fields of materials science and organic synthesis. Its structure is defined by a rigid carbazole core with two non-coplanar imidazole substituents. This specific 3D geometry is key to its potential electronic properties, particularly for applications in optoelectronic devices. The synthetic route, accessible via established copper-catalyzed coupling methods, allows for its production and further derivatization. The insights provided in this guide, grounded in experimental data from close analogues, offer a solid foundation for researchers aiming to synthesize, characterize, and ultimately harness the potential of this versatile heterocyclic compound.
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